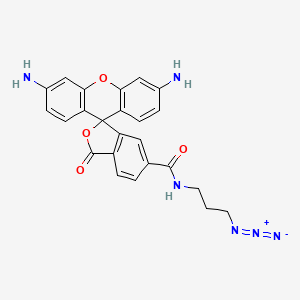
R110 azide, 6-isomer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
R110 azide, 6-isomer, also known as rhodamine 110 azide, is a fluorescent dye with an azide functional group. This compound is a pure 6-isomer of rhodamine 110 and is used extensively in click chemistry due to its ability to form stable triazole linkages with alkynes. It is more photostable than fluorescein and can replace other dyes like DyLight 488 and fluorescein amidite (FAM) in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: R110 azide, 6-isomer is synthesized by introducing an azide group into the rhodamine 110 molecule. The synthesis typically involves the following steps:
Nitration: Rhodamine 110 is nitrated to introduce nitro groups.
Reduction: The nitro groups are reduced to amines.
Azidation: The amines are then converted to azides using sodium azide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically stored at -20°C to maintain its stability and photophysical properties .
Chemical Reactions Analysis
Types of Reactions: R110 azide, 6-isomer primarily undergoes click chemistry reactions, specifically the Huisgen 1,3-dipolar cycloaddition reaction with alkynes to form triazoles. This reaction is highly efficient and selective.
Common Reagents and Conditions:
Reagents: Alkynes, copper(I) catalysts, and sodium ascorbate.
Conditions: The reaction is typically carried out in polar organic solvents like DMSO or dimethylformamide (DMF) at room temperature.
Major Products: The major product formed from the reaction of this compound with alkynes is a stable triazole linkage, which retains the fluorescent properties of the rhodamine dye .
Scientific Research Applications
R110 azide, 6-isomer has a wide range of applications in scientific research:
Chemistry: Used as a labeling reagent in click chemistry for the synthesis of fluorescently labeled compounds.
Biology: Employed in the labeling of DNA fragments for visualization in capillary electrophoresis genotyping experiments and gel shift assays.
Medicine: Utilized in imaging bacterial peptidoglycan and other biological structures.
Industry: Applied in the development of photostable fluorescent dyes for various industrial applications .
Mechanism of Action
The mechanism of action of R110 azide, 6-isomer involves its azide group reacting with alkynes to form triazole linkages. This reaction is facilitated by copper(I) catalysts and proceeds through a 1,3-dipolar cycloaddition mechanism. The resulting triazole linkage is highly stable and retains the fluorescent properties of the rhodamine dye, making it useful for various labeling and imaging applications .
Comparison with Similar Compounds
Fluorescein amidite (FAM): A commonly used fluorescent dye with similar photophysical properties but less photostable than R110 azide, 6-isomer.
DyLight 488: Another fluorescent dye that can be replaced by this compound due to its superior photostability.
Rhodamine B: A rhodamine dye with different functional groups and applications.
Uniqueness: this compound stands out due to its high photostability, making it more suitable for long-term imaging applications. Its ability to form stable triazole linkages through click chemistry further enhances its versatility in various scientific and industrial applications .
Properties
Molecular Formula |
C24H20N6O4 |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
3',6'-diamino-N-(3-azidopropyl)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide |
InChI |
InChI=1S/C24H20N6O4/c25-14-3-6-17-20(11-14)33-21-12-15(26)4-7-18(21)24(17)19-10-13(2-5-16(19)23(32)34-24)22(31)28-8-1-9-29-30-27/h2-7,10-12H,1,8-9,25-26H2,(H,28,31) |
InChI Key |
HOPHNLQKZDCUFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NCCCN=[N+]=[N-])C3(C4=C(C=C(C=C4)N)OC5=C3C=CC(=C5)N)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


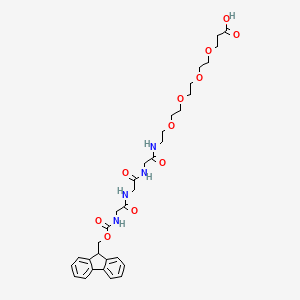
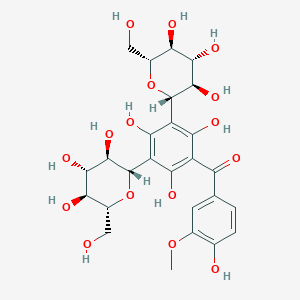
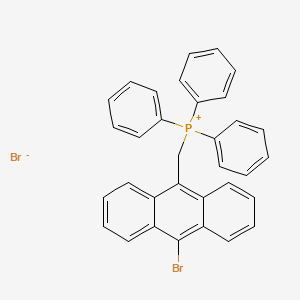
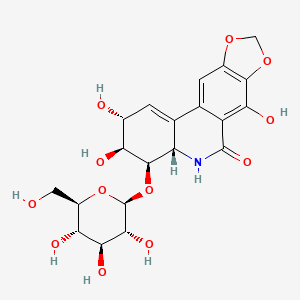
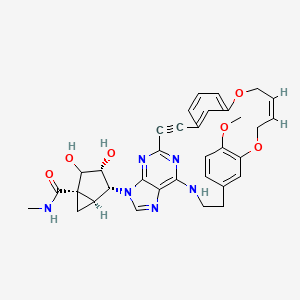
![1-[3-[[2-[(3-acetyl-2,6-dihydroxy-5-methylphenyl)methyl]-5-anthracen-9-yl-1H-indol-3-yl]methyl]-2,4-dihydroxy-5-methylphenyl]ethanone](/img/structure/B12385592.png)

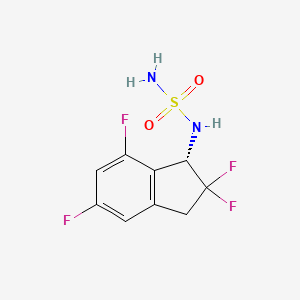


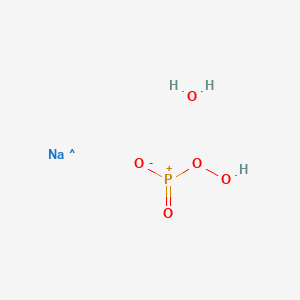
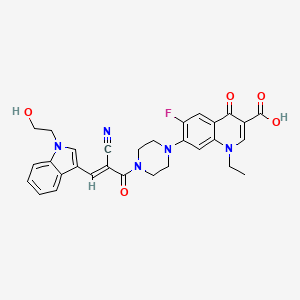
![(4S)-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-carboxy-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-3-hydroxy-2-(tetradecanoylamino)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B12385635.png)

